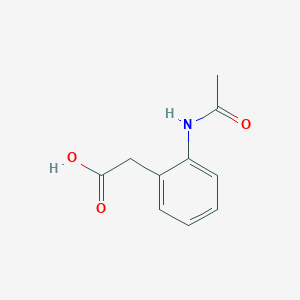

2-(2-Acetamidophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetamidophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-2-4-8(9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEMFEOUVXWWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-34-1 | |

| Record name | 2-(2-acetamidophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 2 Acetamidophenyl Acetic Acid

Functional Group Transformations and Reaction Mechanisms

The reactivity of 2-(2-acetamidophenyl)acetic acid is centered around the transformations of its primary functional groups. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

The carboxylic acid moiety is a primary site for chemical modification, allowing for the formation of esters and amides, which are crucial intermediates in various synthetic pathways.

The carboxylic acid group of this compound can undergo esterification to form the corresponding esters. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst to overcome the slow reaction rate. organic-chemistry.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.

A variety of catalysts can be employed to facilitate this transformation under mild conditions. These include both acid catalysts and coupling agents.

| Catalyst Type | Examples | Conditions |

| Lewis Acids | Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂), Copper(II) triflate (Cu(OTf)₂), Silver triflate (AgOTf) | Often used with acetic anhydride (B1165640) under solvent-free conditions or in solvents like CH₂Cl₂ at room temperature. organic-chemistry.org |

| Organocatalysts | 4-(N,N-Dimethylamino)pyridine (DMAP) | Used as a recyclable catalyst for the acylation of alcohols and phenols, often under base-free conditions. organic-chemistry.org |

| Heterogeneous Catalysts | Macroporous polymeric acids, Phosphomolybdic acid (PMA) | Enable direct esterification without the need for water removal and can often be recycled. organic-chemistry.org |

The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used and the desired yield and purity of the resulting ester.

The synthesis of amides from this compound is a key transformation, particularly for creating molecules with peptide-like structures. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires the activation of the carboxylic acid. researchgate.net This activation is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.net

A common and effective method for this amidation involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). A particularly effective protocol for the amidation of challenging substrates, including electron-deficient amines and carboxylic acids, utilizes a combination of EDC, 4-(N,N-dimethylaminopyridine) (DMAP), and a catalytic amount of HOBt. nih.gov This method has been shown to provide good results for a range of functionalized amide derivatives. nih.gov

The general mechanism for EDC/HOBt mediated amide coupling proceeds as follows:

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

HOBt reacts with this intermediate to form an active ester. This step is beneficial as it minimizes side reactions and racemization.

The amine then undergoes a nucleophilic attack on the carbonyl carbon of the active ester, leading to the formation of the desired amide and the release of HOBt.

This methodology is fundamental in peptide synthesis, where the amide bond is referred to as a peptide bond. libretexts.orgmasterorganicchemistry.com

The acetamido group on the phenyl ring is a stable functional group but can undergo reactions under specific conditions, most notably hydrolysis.

The amide bond of the acetamido group in this compound can be cleaved through hydrolysis, a reaction that is typically slow and requires harsh conditions such as prolonged heating with aqueous acid or base. masterorganicchemistry.com This stability is crucial for many biological molecules, including proteins where peptide (amide) bonds are prevalent. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis : When heated with a strong acid like hydrochloric acid, the amide undergoes hydrolysis. libretexts.orglibretexts.org The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com The final products are 2-(2-aminophenyl)acetic acid (as its ammonium (B1175870) salt) and acetic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis : In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide. libretexts.orglibretexts.org This process, often referred to as saponification, results in the formation of the corresponding carboxylate salt (sodium acetate (B1210297) in this case) and the free amine, 2-(2-aminophenyl)acetic acid, which exists as its carboxylate salt under these conditions. youtube.com

Recent research has also explored the use of metal oxide catalysts, such as cerium(IV) oxide (CeO₂) and niobium(V) oxide (Nb₂O₅), to facilitate amide hydrolysis under less harsh conditions. nih.gov These catalysts can activate the amide bond, making it more susceptible to cleavage. nih.gov

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.memsu.edu The regioselectivity of these substitutions is governed by the directing effects of the two existing substituents: the acetamido group (-NHCOCH₃) and the acetic acid group (-CH₂COOH).

Acetamido Group (-NHCOCH₃) : This is an activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Acetic Acid Group (-CH₂COOH) : This group is generally considered to be a deactivating group and a meta-director due to the electron-withdrawing nature of the carboxylic acid. However, the effect is transmitted through a methylene (B1212753) (-CH₂) spacer, which somewhat mitigates its deactivating influence compared to a directly attached carboxyl group. The primary directing influence will come from the more strongly activating acetamido group.

Given the stronger activating and directing effect of the acetamido group, electrophilic substitution reactions on this compound are expected to occur primarily at the positions ortho and para to the acetamido group. The positions on the ring are numbered relative to the acetic acid substituent as follows:

The available positions for substitution are C-3, C-4, C-5, and C-6. The acetamido group is at C-2. Therefore, the positions ortho to the acetamido group are C-3, and the position para is C-5. The C-6 position is also ortho to the acetic acid group. Due to steric hindrance from the adjacent acetic acid group, substitution at the C-3 position might be less favored than at the C-5 position.

Common electrophilic aromatic substitution reactions include:

Halogenation : Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. fiveable.me

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. fiveable.me

The interplay of electronic and steric effects will ultimately determine the precise distribution of products in these reactions.

Aromatic Ring Substitutions

Nucleophilic Substitution Processes

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, proceeding through an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In the context of this compound, the carboxylic acid moiety is the primary site for such transformations. Direct substitution on the carboxylic acid is difficult; therefore, it is typically activated by converting it into a more reactive derivative, such as an acyl chloride or an ester.

For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding highly reactive acyl chloride, 2-(2-acetamidophenyl)acetyl chloride. This intermediate can then readily react with a variety of nucleophiles.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reactant | Nucleophile | Product | Reaction Type |

| 2-(2-Acetamidophenyl)acetyl chloride | Alcohol (R-OH) | 2-(2-Acetamidophenyl)acetate ester | Alcoholysis |

| 2-(2-Acetamidophenyl)acetyl chloride | Amine (R-NH₂) | N-substituted-2-(2-acetamidophenyl)acetamide | Aminolysis |

| 2-(2-Acetamidophenyl)acetyl chloride | Water (H₂O) | This compound | Hydrolysis |

| Ester of this compound | Hydroxide (OH⁻) | 2-(2-Acetamidophenyl)acetate salt | Saponification masterorganicchemistry.com |

These reactions are governed by the reactivity of the acyl derivative and the strength of the nucleophile. The general order of reactivity for carboxylic acid derivatives is: Acyl chloride > Anhydride > Ester ≈ Carboxylic Acid > Amide. A more reactive derivative can be converted to a less reactive one. libretexts.org

Another relevant transformation is the Gabriel synthesis, which allows for the formation of primary amines. While the starting material already contains a protected amino group, a similar nucleophilic substitution step is central to this method, where a phthalimide (B116566) anion acts as a nucleophile to displace a leaving group. libretexts.org

Formation of Schiff Bases and Imines

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. advancechemjournal.com The reaction is often catalyzed by an acid, such as glacial acetic acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. advancechemjournal.comquora.comresearchgate.net The formation is generally fastest in a weakly acidic medium (pH 4-5). quora.com

Direct formation of a Schiff base from this compound is not feasible as it lacks the required primary amine and carbonyl functionalities. However, derivatives of this compound can be readily used. For example:

Hydrolysis of the acetamido group: The acetamido group (-NHCOCH₃) can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-(2-aminophenyl)acetic acid. This amine can then react with various aldehydes and ketones to form Schiff bases.

Modification of the acetic acid side chain: The acetic acid side chain can be chemically modified to introduce a carbonyl group. For instance, oxidation could potentially yield a keto-acid, which could then react with a primary amine.

A researcher attempting to form a Schiff base from a related benzimidazole (B57391) derivative noted that using glacial acetic acid as a solvent led to acetylation of the starting amine rather than the desired imine formation, highlighting the importance of carefully controlled reaction conditions. researchgate.net

Alpha-Ketoamide Formation and Derivatives

The α-ketoamide functional group is a significant motif in many biologically active molecules and serves as a versatile synthetic intermediate. researchgate.netnih.gov Several synthetic strategies exist for their preparation, including the C(2)-oxidation of amide compounds and amidation approaches that form the C(1)-N bond. researchgate.netnih.gov

A key derivative of this compound is the α-ketoamide, 2-(2-acetamidophenyl)-N-butyl-2-oxoacetamide. This compound can be synthesized from the parent acid, likely through an intermediate such as an α-ketoester. A general laboratory synthesis might involve the conversion of the α-ketoester with an amine. google.com It has been noted that while primary amines often give good yields in equimolar amounts, secondary amines may require an excess of the amine for complete conversion, possibly due to the formation of a hemiaminal intermediate. google.com

Copper-catalyzed reactions have also emerged as a method for synthesizing α-ketoamides from starting materials like aryl acetic acids. chemrxiv.org

Table 2: Synthetic Approaches to α-Ketoamides

| Precursor Type | General Transformation | Reference |

| Amides | C(2)-Oxidation | nih.gov |

| α-Hydroxyamides | Oxidation (e.g., with Dess-Martin periodinane) | nih.gov |

| α-Ketoesters | Aminolysis with primary or secondary amines | google.com |

| Aryl acetic acids | Copper-catalyzed amidation/oxidation | chemrxiv.org |

Complexation Chemistry with Transition Metal Ions

The field of coordination chemistry studies the formation of complexes between metal ions and ligands. This compound and its derivatives possess donor atoms (oxygen and nitrogen) that can coordinate with transition metal ions, forming stable complexes.

Ligand Design and Coordination Modes

The design of ligands from this compound involves leveraging its inherent functional groups or introducing new ones to achieve specific coordination geometries and properties. The parent molecule contains potential donor sites at the amide oxygen and the carboxylate oxygen atoms.

A notable example is the Cu(II) complex of a derivative, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. In this case, the ligand was designed to be tridentate, coordinating to the copper ion through the amide oxygen, the keto-amide nitrogen, and the nitrogen atom of the pyridyl group. This specific design creates a stable complex with defined geometry. Spectroscopic data, such as ¹H-NMR shifts, can confirm the coordination, with significant shifts observed for protons near the binding sites upon complexation with the metal ion.

The coordination behavior depends on the metal ion and the specific ligand structure. Ligands can be designed to be bidentate, tridentate, or even polydentate, leading to various complex structures, from simple mononuclear species to more intricate coordination polymers. rsc.org

Rearrangement Reactions (e.g., Fries Rearrangement Analogues)

The Fries rearrangement is a classic organic reaction involving the Lewis acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone. wikipedia.orgorganic-chemistry.org The reaction is selective for the ortho and para positions, with the product ratio often controlled by reaction temperature; lower temperatures favor the para product, while higher temperatures favor the ortho product. wikipedia.orgorganic-chemistry.org

While this compound is not a phenolic ester, its analogue, 2-acetamidophenyl acetate , is a suitable substrate for this type of rearrangement. tandfonline.comnih.govnih.gov Upon treatment with a Lewis acid like aluminum chloride (AlCl₃), the acetyl group from the phenolic ester can migrate to the aromatic ring, yielding acylated phenol (B47542) derivatives. wikipedia.org

A related reaction is the photo-Fries rearrangement, which occurs under UV light without a catalyst. sigmaaldrich.com This process involves the homolytic cleavage of the ester bond, followed by the recombination of the resulting radicals on the aromatic ring. For 2-acetamidophenyl acetate, this would provide an alternative route to hydroxy acetophenone (B1666503) derivatives, which are valuable intermediates in pharmaceutical synthesis. sigmaaldrich.com

Preparation and Reactivity of Difluorinated Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The preparation of difluorinated analogues of this compound can be approached through various synthetic methods.

One strategy involves using difluoroacetic acid or its derivatives as building blocks. google.com For example, difluoroacetic acid can be prepared via the hydrogenation of chlorodifluoroacetic acid or through the transesterification of a difluoroacetic acid ester. google.com This difluoroacetyl moiety could then be incorporated into the target structure.

Alternatively, difluorocarbene, a reactive intermediate, can be used to introduce a difluoromethyl group. Reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) serve as efficient sources of difluorocarbene, capable of reacting with alkenes to form difluorocyclopropanes. researchgate.net A precursor to the target molecule containing a suitable double bond could potentially undergo such a cyclopropanation.

The reactivity of these difluorinated analogues would be influenced by the strong electron-withdrawing nature of the fluorine atoms. For example, a difluoromethyl group attached to the phenyl ring would deactivate it towards electrophilic aromatic substitution, while a difluoroacetic acid side chain would be more acidic than its non-fluorinated counterpart. The synthesis of complex fluorinated molecules often requires careful protection of reactive functional groups during the fluorination steps. google.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(2-acetamidophenyl)acetic acid, ¹H and ¹³C NMR provide foundational information, while more specialized techniques like heteronuclear and ¹⁹F NMR are employed for its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) group, the acetyl methyl (-CH₃) group, and the amide (-NH) and carboxylic acid (-OH) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The methylene protons adjacent to the carboxylic acid group are also shifted downfield. The acetyl methyl protons usually appear as a sharp singlet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the amide and carboxylic acid groups are characteristically found at the most downfield positions (typically >160 ppm). The aromatic carbons show signals in the range of approximately 110-140 ppm, while the aliphatic methylene and methyl carbons appear at higher field strengths.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| 2-acetamidobenzyl acetate (B1210297) | ¹H | 8.8, 7.99, 7.4, 7.3, 7.14, 5.1, 2.2, 2.1 | s, d, d, m, m, s, s, s | CDCl₃ | rsc.org |

| 2-acetamidobenzyl acetate | ¹³C | 136.66, 131.76, 125.87, 123.72, 24.39, 20.99 | CDCl₃ | rsc.org | |

| 3-acetamidophenyl acetate | ¹H | 7.47, 7.30-7.26, 6.85, 2.3, 2.17 | s, m, d, s, s | CDCl₃ | rsc.org |

| 3-acetamidophenyl acetate | ¹³C | 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, 14.9 | CDCl₃ | rsc.org | |

| Acetic acid | ¹H | H₂O | hmdb.ca | ||

| Acetic acid | ¹³C | H₂O | hmdb.cachemicalbook.com | ||

| Acetamide (B32628) | ¹³C | chemicalbook.com |

While not directly applicable to the parent compound, heteronuclear NMR techniques are invaluable for studying derivatives of this compound. For instance, in selenium-containing derivatives, Heteronuclear Multiple Bond Correlation (HMBC) experiments, such as H-⁷⁷Se-HMBC, can establish long-range correlations between protons and the selenium-77 (B1247304) nucleus. This provides crucial information for confirming the connectivity and structure of complex derivatives.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the characterization of fluorinated analogues of this compound. huji.ac.il The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atom. huji.ac.il This is particularly useful in studies involving protein-ligand interactions, where the binding of a fluorinated ligand to a protein can be monitored by changes in the ¹⁹F chemical shift. nih.govnih.gov The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can also provide valuable structural information. huji.ac.il

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. researchgate.net The C=O stretching vibrations of the carboxylic acid and amide groups typically appear as strong absorptions around 1700 cm⁻¹ and 1660 cm⁻¹, respectively. The N-H stretching of the amide group is observed around 3300 cm⁻¹. rsc.org Bending vibrations for C-H and N-H bonds also appear at specific frequencies, further confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. physchemres.org These absorptions are due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups. physchemres.org The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring. physchemres.org

Interactive Data Table: IR and UV-Vis Spectroscopic Data

| Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (λ, nm) | Reference |

| IR | O-H stretch (carboxylic acid) | ~2500-3300 | researchgate.net |

| IR | N-H stretch (amide) | ~3300 | rsc.org |

| IR | C=O stretch (carboxylic acid) | ~1700 | researchgate.netnist.gov |

| IR | C=O stretch (amide) | ~1660 | researchgate.net |

| UV-Vis | π → π* and n → π* transitions | ~200-400 | physchemres.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₁NO₃), the molecular weight is 193.20 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to the molecular weight. The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk Common fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals. libretexts.org For instance, cleavage of the bond between the methylene group and the carboxylic acid could lead to the loss of a COOH radical (45 Da), resulting in a significant fragment ion. libretexts.org Another likely fragmentation is the loss of the acetyl group (CH₃CO, 43 Da) from the amide functionality. The analysis of these fragment ions helps to piece together the structure of the original molecule. chemguide.co.uk

X-ray Single Crystal Diffraction Studies

X-ray single crystal diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. americanpharmaceuticalreview.com This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding. americanpharmaceuticalreview.com

Crystal Structure Validation and Determination

A comprehensive, peer-reviewed crystal structure determination for this compound is not available in the provided search results.

However, a study on the related compound, 2-acetamidophenyl acetate (2-AAPA) , provides insight into the crystallographic methods that would be employed for such an analysis. For 2-AAPA, single crystals were grown using a slow evaporation method with ethanol (B145695). psgcas.ac.in High-resolution X-ray diffraction data was collected at 293K using a diffractometer with graphite (B72142) monochromatic MoKα radiation. psgcas.ac.in The collected intensity data was corrected for Lorentz and polarization effects, and an analytical absorption correction was applied. psgcas.ac.in Such methods are standard for the validation and determination of novel crystal structures.

Analysis of Intermolecular Interactions (e.g., N–H···O Hydrogen Bonding)

Specific analysis of intermolecular interactions for this compound is not available. However, the study of 2-acetamidophenyl acetate (2-AAPA) reveals the types of interactions that could be expected. X-ray diffraction studies confirmed that crystals of 2-AAPA are stabilized by N–H···O intermolecular hydrogen bonds. psgcas.ac.intandfonline.comnih.gov In addition to these strong interactions, the crystal structure was further stabilized by weaker C–H···O hydrogen bonds. psgcas.ac.in Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions from crystallographic data. psgcas.ac.innih.gov For 2-AAPA, this analysis, along with associated 2D fingerprint plots, was used to exhibit the nature of the intermolecular contacts. psgcas.ac.innih.gov It is plausible that this compound would also exhibit strong hydrogen bonding, particularly involving the carboxylic acid group (O–H···O) forming centrosymmetric dimers, a common motif in carboxylic acids.

Conformational Analysis in the Solid State

A conformational analysis for this compound in the solid state is not described in the available literature. For the related compound 2-(2-Chlorophenyl)acetic acid , the carboxyl group forms a significant dihedral angle of 74.83 (9)° with the benzene ring plane, indicating a non-planar conformation. nih.gov In the case of 2-acetamidophenyl acetate (2-AAPA) , computational methods using ab initio calculations were employed to predict possible stable conformers, which were then compared with the experimental crystal structure to identify the most stable form in the solid state. psgcas.ac.intandfonline.comnih.gov This combination of experimental X-ray data and theoretical calculations is a powerful approach for understanding the preferred molecular conformation within a crystal lattice.

Thermal Analysis Techniques (e.g., DTA, TGA)

Specific Differential Thermal Analysis (DTA) or Thermogravimetric Analysis (TGA) data for this compound was not found in the search results. Thermal analysis techniques are crucial for determining the thermal stability of compounds. For instance, the thermal decomposition of acetylsalicylic acid has been studied using TG, DTG, and DSC, revealing a multi-stage decomposition process that begins with the loss of acetic acid. bch.ro

Derivation of Kinetic and Thermodynamic Parameters for Thermal Decomposition

There is no available data for the derivation of kinetic and thermodynamic parameters for the thermal decomposition of this compound.

For context, kinetic studies of other compounds, such as energetic cocrystals and various metal acetates, are often performed using TGA and DSC data collected at multiple heating rates. jcsp.org.pkpurdue.eduresearchgate.net Methods like the Kissinger, Ozawa, and Coats-Redfern methods are then applied to this data to calculate key kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A), which describe the energy barrier and frequency of the decomposition reaction. jcsp.org.pkpurdue.edu For a newly synthesized copper(II) complex of a derivative, 2-(2- acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, thermodynamic parameters such as activation energy (ΔE), entropy (ΔS), and enthalpy (ΔH*) were derived from DTA curves using the Horowitz–Metzeger method. nih.gov A similar approach would be necessary to characterize the decomposition kinetics of this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. These calculations allow for the prediction of various molecular properties by approximating the electron density. For acetamide (B32628) derivatives, DFT has been successfully employed to understand their structure and reactivity. nih.govcyberleninka.ruresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. In 2-(2-Acetamidophenyl)acetic acid, the HOMO is expected to be localized over the electron-rich phenyl ring and the nitrogen and oxygen atoms of the acetamido group.

LUMO: This orbital serves as the primary electron acceptor. The LUMO is likely distributed over the carboxylic acid group and the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, the HOMO-LUMO gap was calculated to be 3.68660 eV, providing a reference point for the expected reactivity of similar structures. nih.gov

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. rsc.org It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. xisdxjxsu.asia

On an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. For this compound, these areas would be concentrated around the oxygen atoms of the carbonyl and carboxyl groups. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles, likely found around the acidic hydrogen of the carboxyl group and the hydrogen of the amide group. xisdxjxsu.asiantu.edu.tw

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the topology of the electron density, providing deep insights into the nature of chemical bonds and non-covalent interactions. This analysis can characterize the strength and type of intermolecular forces, such as hydrogen bonds, that stabilize the crystal structure of a compound. For instance, in a study of the related molecule 2-acetamidophenyl acetate (B1210297), QTAIM was used to understand the charge density redistribution and validate the strength of intermolecular interactions within the active site of an enzyme. nih.gov For this compound, QTAIM would be instrumental in quantifying the N-H···O and O-H···O hydrogen bonds that are likely to govern its solid-state structure and interactions with biological targets.

Conformational Analysis and Energy Landscapes

The functional groups in this compound, particularly the acetic acid side chain and the acetamido group, can rotate around their single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable of these arrangements (conformers) and to map the energy landscape that connects them. uc.pt By calculating the relative energies of different conformers, researchers can determine the most probable shapes the molecule will adopt in different environments. This is critical for understanding how the molecule might fit into a receptor site or interact with other molecules.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in predicting vibrational frequencies (Infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. These computational methods allow for the assignment of spectral signals to specific atomic and molecular motions, providing a deeper understanding of the molecule's structure and electronic environment.

Predicted Vibrational Frequencies (IR Spectroscopy)

The infrared spectrum of this compound is expected to be a composite of the vibrational modes of the N-acetyl group, the ortho-substituted benzene (B151609) ring, and the acetic acid group. DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p), provide theoretical vibrational frequencies that correlate well with experimental data after appropriate scaling.

Based on computational studies of related molecules like p-methyl acetanilide and halogen-substituted phenylacetic acids, the following vibrational modes are predicted for this compound:

N-H Vibrations: The N-H stretching vibration of the amide group is anticipated to appear in the range of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding. The N-H bending vibration is expected in the 1550-1650 cm⁻¹ region (Amide II band).

Carbonyl Vibrations: Two distinct carbonyl (C=O) stretching vibrations are predicted. The amide carbonyl (from the acetamido group) is expected around 1660-1690 cm⁻¹. The carboxylic acid carbonyl is predicted to appear at a higher frequency, typically in the 1700-1730 cm⁻¹ range. In the solid state, intermolecular hydrogen bonding involving the carboxylic acid can lead to a broadening and shifting of this peak to a lower wavenumber.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) group in the acetic acid moiety will likely appear in the 2850-2960 cm⁻¹ range.

O-H Vibrations: The O-H stretching vibration of the carboxylic acid group is a characteristic broad band that can span a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching bands.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are predicted to occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 750-800 cm⁻¹ range for an ortho-disubstituted ring.

Interactive Table: Predicted Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Acetamido |

| Aromatic C-H Stretch | 3000-3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850-2960 | Acetic Acid |

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |

| Amide C=O Stretch (Amide I) | 1660-1690 | Acetamido |

| Carboxylic Acid C=O Stretch | 1700-1730 | Acetic Acid |

| N-H Bend (Amide II) | 1550-1650 | Acetamido |

| Aromatic C=C Stretch | 1450-1600 | Phenyl Ring |

| C-H Bend (out-of-plane) | 750-800 | Phenyl Ring (ortho) |

Predicted NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, provides valuable information for spectral assignment.

¹H NMR Spectrum:

Amide Proton (N-H): The chemical shift of the amide proton is highly dependent on the solvent and concentration due to hydrogen bonding. It is predicted to be a broad singlet in the range of δ 7.5-9.0 ppm.

Aromatic Protons: The four protons on the ortho-disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the different electronic effects of the acetamido and acetic acid substituents, these protons will likely exhibit complex splitting patterns (doublets, triplets, or multiplets).

Methylene Protons (-CH₂-): The two protons of the methylene group are expected to appear as a singlet around δ 3.6-3.8 ppm.

Methyl Protons (-CH₃): The three protons of the acetyl group are predicted to be a sharp singlet at a more upfield position, typically around δ 2.1-2.3 ppm.

Carboxylic Acid Proton (-COOH): The chemical shift of the carboxylic acid proton is also highly variable and dependent on conditions. It is expected to be a very broad singlet, often far downfield, in the range of δ 10.0-12.0 ppm, and may not always be observed.

¹³C NMR Spectrum:

Carbonyl Carbons: Two distinct carbonyl signals are predicted. The carboxylic acid carbonyl carbon is expected to be the most downfield signal, in the range of δ 170-180 ppm. The amide carbonyl carbon is predicted to appear slightly upfield, around δ 168-172 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the range of δ 110-140 ppm. The two carbons attached to the substituents (C-1 and C-2) will have distinct chemical shifts from the other four.

Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid group is predicted to have a chemical shift in the range of δ 35-45 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to be the most upfield signal, typically in the range of δ 20-25 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 7.5 - 9.0 (broad s) | - |

| Aromatic C-H | 7.0 - 8.0 (m) | 110 - 140 |

| Methylene -CH₂- | 3.6 - 3.8 (s) | 35 - 45 |

| Methyl -CH₃ | 2.1 - 2.3 (s) | 20 - 25 |

| Carboxylic Acid -COOH | 10.0 - 12.0 (broad s) | 170 - 180 |

| Amide C=O | - | 168 - 172 |

Spectral Interpretation

The power of these computational predictions lies in their ability to aid in the interpretation of experimental spectra. For an unknown sample suspected to be this compound, the experimental IR and NMR spectra can be compared against these predicted values.

In an experimental IR spectrum, the presence of two distinct carbonyl peaks in the 1660-1730 cm⁻¹ region, a broad O-H stretch, and an N-H stretch would be strong indicators of the molecule's identity. The specific pattern of the aromatic C-H out-of-plane bending bands could confirm the ortho-substitution pattern on the benzene ring.

Similarly, in an experimental ¹H NMR spectrum, the observation of a singlet around 3.7 ppm (CH₂), a singlet around 2.2 ppm (CH₃), a complex multiplet in the aromatic region, and a broad downfield signal for the NH proton would align with the predicted spectrum. The ¹³C NMR would be expected to show two carbonyl signals in the downfield region, multiple signals in the aromatic region, and two aliphatic signals for the methylene and methyl carbons.

By correlating the predicted spectroscopic parameters with experimental data, a high degree of confidence in the structural elucidation of this compound can be achieved. These theoretical studies not only confirm the identity of the compound but also provide a detailed picture of its electronic structure and the vibrational and magnetic environments of its constituent atoms.

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Multi-Step Organic Syntheses

In the intricate process of creating complex organic molecules, multi-step synthesis is a fundamental approach that builds sophisticated structures from simpler starting materials. pharmafeatures.com 2-(2-Acetamidophenyl)acetic acid and its derivatives are valuable precursors in such synthetic sequences. A prominent example of its utility is found in the synthesis of novel α-ketoamide derivatives. These syntheses often proceed through the ring-opening of N-acylisatins, which are cyclic precursors that generate a 2-(2-acetamidophenyl) moiety upon reaction with nucleophiles. researchgate.net

For instance, N-acetylisatin can be reacted with various amines or amino acids to yield 2-(2-acetamidophenyl)-2-oxoacetamide derivatives. This reaction serves as the initial step in a multi-step pathway to produce more complex molecules, such as peptide analogues. In one such synthesis, N-acetylisatin is first reacted with 4-aminobenzoic acid to produce 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid. This intermediate is then coupled with different amino acid esters to afford a series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, highlighting the role of the this compound framework as a foundational element in a longer synthetic route. researchgate.net The development of multi-step pathways is crucial for preparing novel phenylacetic acid derivatives that may serve as starting materials for various other functionalizations. mdpi.com

Scaffold for Heterocyclic Compound Development

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. The structure of this compound provides a robust scaffold for the development of a variety of heterocyclic systems. The phenyl ring, the acetic acid side chain, and the acetamido group all offer points for chemical modification and cyclization reactions.

The utility of this compound as a scaffold is particularly evident in syntheses that utilize the ring-opening of N-acylisatins. The resulting α-ketoamide derivatives are versatile intermediates that can be used to construct different heterocyclic rings. researchgate.net The 2-acetamidophenyl group acts as a stable framework, while the adjacent keto-amide functionality provides reactive sites for cyclization. This strategy allows for the creation of diverse molecular architectures built upon the initial phenylacetic acid core. Indole and other heterocyclic compounds containing an indole moiety, which can be derived from precursors related to this compound, have proven to be versatile intermediates for the synthesis of a wide range of bioactive molecules. researchgate.net The chloroacetamide derivative, in particular, has been used as a versatile precursor for the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which are important heterocyclic scaffolds. researchgate.net

Intermediate in the Synthesis of Specific Complex Organic Molecules (e.g., Quinolines, Selenazoles)

The this compound structure is an important intermediate in the synthesis of specific classes of complex organic molecules, including quinolines and selenazoles.

Quinolines: The quinoline ring system is a privileged scaffold in medicinal chemistry. nih.gov Various synthetic strategies, such as the Friedländer synthesis, are employed to construct this heterocyclic framework, typically involving the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene (B1212753) group. researchgate.net Derivatives of this compound can be envisioned as precursors to the necessary components for such syntheses. For example, modification of the acetic acid side chain could generate the required α-methylene functionality, while transformation of the acetamido group could unmask the 2-amino group needed for the cyclization reaction that forms the quinoline ring. A variety of reaction conditions, including metal-free, copper-catalyzed, and acid-catalyzed methods, have been developed to synthesize diverse quinoline derivatives. nih.govmdpi.com

Selenazoles: Selenazoles are five-membered heterocyclic compounds containing both selenium and nitrogen, which have attracted interest for their potential biological activities. nih.gov The acetamido group, as present in this compound, plays a crucial role in the synthesis and functionalization of these heterocycles. For instance, in the functionalization of 2-arylamino-1,3-selenazoles, the 2-amino group is often acetylated by heating in acetic anhydride (B1165640). nih.gov This protection step is critical for subsequent reactions, such as mercuration, preventing the formation of insoluble solids and allowing for controlled substitution at other positions on the selenazole ring. nih.gov The synthesis of functionalized 1,3-selenazoles can be achieved through the cyclization of selenoamides with phenacyl bromides. mdpi.com The presence of the acetamido-phenyl moiety is therefore a key design element in strategies aimed at producing specifically substituted selenazole derivatives.

Design and Synthesis of Structurally Diversified Analogues

The molecular framework of this compound is an excellent starting point for the design and synthesis of structurally diversified analogues. By systematically modifying different parts of the molecule—the phenyl ring, the acetic acid moiety, or the acetyl group—chemists can generate libraries of related compounds for various applications.

One powerful method for diversification is the Suzuki cross-coupling reaction. For example, starting with a protected and brominated precursor like N-(2,5-dibromophenyl) acetamide (B32628), a variety of arylboronic acids can be introduced to create a series of triphenyl acetamide analogues with different substituents on the phenyl rings. mdpi.com This approach allows for fine-tuning the electronic and steric properties of the final molecules.

The following table summarizes key synthetic strategies for creating analogues based on the acetamide scaffold:

| Synthetic Strategy | Precursor/Reagent | Resulting Analogue Class | Key Feature |

| Suzuki Cross-Coupling | N-(2,5-dibromophenyl) acetamide + Arylboronic acids | Triphenyl Acetamide Analogues | Diversification of aromatic substituents. mdpi.com |

| Condensation | Substituted Phenols + Chloroacetic acid derivatives | Phenoxy Acetamide Analogues | Introduction of a phenoxy linkage. nih.gov |

| Ring-opening of N-acylisatins | N-acetylisatin + Various amines/amino acids | α-Ketoamide Derivatives | Creation of functionalized acyclic intermediates. researchgate.net |

| Acetylation | 2-Arylamino-1,3-selenazoles + Acetic anhydride | Acetylated Selenazoles | Protection and functionalization of heterocyclic systems. nih.gov |

These examples underscore the role of this compound and its related structures as versatile building blocks, enabling the systematic development of new and complex organic molecules.

Advanced Analytical Methodologies for Compound Study Excluding Biological Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of 2-(2-Acetamidophenyl)acetic acid. It is primarily used to determine the purity of a sample and to monitor the progress of a chemical reaction by separating the target compound from starting materials, byproducts, and other impurities.

A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity and structure of this compound. vcu.edu In this mode, the stationary phase is non-polar, and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the two phases. For acidic compounds like this one, acidifying the mobile phase is often necessary to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group. vcu.edubiocompare.com

Reaction monitoring is achieved by taking aliquots from the reaction mixture over time and analyzing them by HPLC. The resulting chromatograms allow for the quantification of the reactant's consumption and the product's formation, enabling the determination of reaction completion and kinetics. The method's high sensitivity and precision make it ideal for detecting trace-level impurities. inchikey.info

Below is a representative table of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl silica gel), 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 210 nm or 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25°C |

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for the qualitative monitoring of chemical reactions and for screening appropriate conditions for larger-scale separations. libretexts.orgrsc.org It provides a quick visual assessment of the presence of starting materials, products, and byproducts in a reaction mixture. chemsrc.com

For this compound, a normal-phase TLC approach is standard, utilizing a polar stationary phase like silica gel and a less polar mobile phase. silicycle.comoup.com The progress of a synthesis reaction is monitored by spotting three lanes on a single TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in the reaction mixture lane, while a new spot corresponding to the more polar product will appear and intensify. libretexts.org The co-spot helps to definitively distinguish the reactant and product spots, even if they have very similar retention factor (Rƒ) values. rochester.edu

Due to the aromatic ring in its structure, the spots can often be visualized under a UV lamp (typically at 254 nm). rsc.org Staining with agents like iodine vapor can also be used for visualization. rsc.org The Rƒ value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system and helps in its identification.

The following table details a typical TLC setup for monitoring the formation of this compound.

| Parameter | Condition/Procedure |

|---|---|

| Stationary Phase | Silica Gel 60 F254 pre-coated aluminum plates |

| Mobile Phase (Eluent) | Ethyl Acetate (B1210297) / Hexane (e.g., 70:30 v/v) with 1% Acetic Acid |

| Sample Application | Samples dissolved in a volatile solvent (e.g., Dichloromethane/Methanol) and applied with a capillary tube |

| Development | In a closed chamber saturated with the mobile phase vapor until the solvent front reaches ~1 cm from the top of the plate |

| Visualization | 1. UV light at 254 nm 2. Staining in an iodine chamber |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. For a newly synthesized batch of this compound, this analysis provides crucial evidence for its elemental composition and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₁NO₃). nih.govresearchgate.net

A close agreement between the "found" (experimental) and "calculated" (theoretical) values, typically within a ±0.4% margin, confirms that the empirical formula of the synthesized compound is correct. This confirmation is a critical piece of data for structural elucidation and serves as a benchmark for the stoichiometric purity of the substance.

The theoretical elemental composition of this compound is presented below for comparison with experimental results.

| Element | Calculated Mass % | Found (Experimental) Mass % |

|---|---|---|

| Carbon (C) | 62.17% | Enter experimental value |

| Hydrogen (H) | 5.74% | Enter experimental value |

| Nitrogen (N) | 7.25% | Enter experimental value |

| Oxygen (O) | 24.84% | (Typically by difference) |

Emerging Research Directions and Future Perspectives in the Chemical Study of 2 2 Acetamidophenyl Acetic Acid

Development of Novel and Sustainable Synthetic Pathways

The imperative for greener and more efficient chemical processes has spurred significant research into novel synthetic pathways for 2-(2-acetamidophenyl)acetic acid and related compounds. A key focus is the adoption of green chemistry principles to minimize environmental impact and enhance process efficiency.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. For instance, the microwave-promoted condensation of N-acylisatins with various anilines has been successfully employed to synthesize α-ketoamide derivatives, which are structurally related to this compound. researchgate.net This method offers a facile, solid-state synthesis that is both efficient and environmentally benign. researchgate.net

Another avenue of exploration is the use of alternative and greener solvents . Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. pharmacyjournal.org Research is ongoing to replace these with more sustainable alternatives such as water, supercritical CO₂, and ionic liquids. pharmacyjournal.org The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and abundant nature. mdpi.com While the solubility of organic compounds in water can be a challenge, the development of aqueous-based processes is a key goal in sustainable pharmaceutical synthesis. mdpi.com

Furthermore, the development of catalytic methods is central to modern synthetic chemistry. Catalysts can enhance reaction rates and selectivity, often under milder conditions, leading to more sustainable processes. For example, the use of OxymaPure, an ethyl 2-cyano-2-(hydroxyimino)acetate, as an additive in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives has shown superiority to traditional methods in terms of purity and yield. researchgate.net

The table below summarizes some of the key green chemistry approaches being explored for the synthesis of compounds related to this compound.

| Synthetic Approach | Key Advantages | Relevant Examples |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy consumption. researchgate.net | Condensation of N-acylisatins with anilines. researchgate.net |

| Use of Green Solvents | Reduced toxicity, improved safety, minimal environmental impact. pharmacyjournal.org | Water, supercritical CO₂, ionic liquids. pharmacyjournal.orgmdpi.com |

| Advanced Catalysis | Increased reaction rates and selectivity, milder reaction conditions. | OxymaPure/DIC coupling for α-ketoamide synthesis. researchgate.net |

Exploration of Unconventional Reactivity and Catalysis

Beyond improving existing synthetic routes, researchers are also investigating the unconventional reactivity of this compound and its derivatives, as well as their potential applications in catalysis.

One area of interest is the use of bioinorganic nanohybrid catalysts . These catalysts, which combine enzymes with nanoparticles, can exhibit enhanced catalytic activities. For example, a bioinorganic nanohybrid catalyst synthesized by combining esterase with platinum nanoparticles has been successfully used in the multistep synthesis of acetaminophen (B1664979), a structurally related compound. nih.gov This hybrid catalyst demonstrated enhanced hydrolysis and hydrogenation activities, enabling a one-pot reaction with high yield and efficacy. nih.gov Such approaches could be adapted for the synthesis or modification of this compound, offering a novel and efficient catalytic route.

The exploration of photocatalysis also presents exciting opportunities. Photocatalysis can drive reactions that are not feasible under thermal conditions, often with high selectivity. mit.edu While specific applications to this compound are still emerging, the broader field of photocatalysis in organic synthesis is rapidly expanding and could provide new avenues for its functionalization. mit.edu

Furthermore, understanding the fundamental reactivity of the molecule can lead to the discovery of novel transformations. For instance, the ring-opening of N-acylisatins to produce α-ketoamides demonstrates a key reactive pathway that can be exploited for the synthesis of a variety of derivatives. researchgate.net

Advanced Computational Modeling for Property Prediction and Reaction Mechanism Elucidation

Advanced computational modeling has become an indispensable tool in modern chemical research, providing deep insights into the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly powerful method for these investigations.

DFT calculations can be used to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties. nih.gov For example, DFT studies have been employed to elucidate the structure of newly synthesized ligands and their metal complexes, providing valuable information where experimental data, such as X-ray crystal structures, are unavailable. nih.gov These theoretical studies can also predict the movement of electrons upon excitation, offering insights into the electronic behavior of the molecule. nih.gov

Computational models are also crucial for elucidating reaction mechanisms. By modeling the energy profiles of different reaction pathways, researchers can identify the most likely mechanism and optimize reaction conditions. mit.edu For instance, computational screening of reactants based on properties like frontier orbital energies can predict the likelihood of a reaction occurring, guiding experimental efforts and saving significant time and resources. mit.edu

The following table highlights key applications of computational modeling in the study of related compounds:

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Structural elucidation of new compounds. nih.gov | Optimized geometries, electronic properties, and vibrational frequencies. nih.gov |

| DFT and Fukui Function Analysis | Assessment of chemical reactivity. nih.gov | Identification of electrophilic and nucleophilic attack sites. nih.gov |

| Molecular Docking and Dynamics | Study of intermolecular interactions. nih.gov | Prediction of binding affinities and interaction patterns with biological targets. nih.gov |

Potential in Material Science and Supramolecular Chemistry

The structural features of this compound, particularly its ability to form hydrogen bonds, make it an interesting candidate for applications in material science and supramolecular chemistry.

Supramolecular chemistry focuses on the interactions between molecules, which are governed by non-covalent forces such as hydrogen bonds. researchgate.net These interactions can be used to assemble molecules into well-defined, functional structures. The amide and carboxylic acid groups in this compound are excellent hydrogen bond donors and acceptors, suggesting its potential to form predictable supramolecular synthons. For example, related molecules have been shown to form multicomponent crystals with purine derivatives through hydrogen bonding interactions. mdpi.com

The study of crystal packing and intermolecular interactions is crucial in this context. Hirshfeld surface analysis and 2D fingerprint plots are computational tools used to visualize and quantify intermolecular contacts in crystals. nih.gov Such analyses can reveal the nature and strength of interactions that stabilize the crystal lattice. nih.gov

While the direct application of this compound in material science is an area that requires further exploration, its potential as a building block for functional materials is significant. For instance, its derivatives could be incorporated into polymers or metal-organic frameworks to impart specific properties.

Q & A

Q. What are the optimal coupling reagents for synthesizing α-ketoamide derivatives of 2-(2-acetamidophenyl)acetic acid, and how do they affect reaction yields?

The DIC/OxymaPure coupling system is highly effective for synthesizing α-ketoamide derivatives of this compound. Compared to HOBt/DIC or carbodiimide alone, OxymaPure/DIC improves yields (typically >80%) and purity by minimizing side reactions like racemization. This system facilitates the formation of esters and amides under mild conditions, as demonstrated in the synthesis of MAO-A selective inhibitors .

Q. How can microwave irradiation enhance the synthesis of this compound derivatives?

Microwave irradiation accelerates the ring-opening reaction of N-acetylisatin with 4-aminobenzoic acid, reducing reaction times from hours to minutes. This method increases yields (from ~70% to >85%) by promoting efficient energy transfer and minimizing thermal degradation. Spectral data (e.g., NMR, IR) confirm the regioselective attack at the C2 position of the indole ring .

Q. What spectroscopic techniques are critical for validating the structure of synthesized this compound derivatives?

Key techniques include:

- 1H/13C NMR : To confirm regioselectivity (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for substituted phenyl groups) .

- FTIR : To identify carbonyl stretches (e.g., C=O at ~1700 cm⁻¹ for α-ketoamide groups) .

- Mass spectrometry : For molecular ion ([M+H]+) and fragmentation pattern validation .

Advanced Research Questions

Q. How do fluorinated analogs of this compound improve pharmacological properties, and what synthetic strategies are used to introduce fluorine?

Fluorination at the C3 position using DAST or Deoxofluor enhances electrophilicity of the carbonyl group, improving enzyme inhibition (e.g., MAO-A IC50 values <10 µM). A two-step protocol involves:

- Fluorination of 3,3-difluoro-2-oxoindoles.

- Ring-opening with alcohols/water to yield 2-(2-acetamidophenyl)-2,2-difluoroacetic acids. Reaction optimization (e.g., acetone/water at reflux) ensures >90% purity .

Q. What crystallographic insights explain the hydrogen-bonding networks in this compound derivatives?

Single-crystal XRD reveals:

- Classical O–H⋯O bonds between carboxyl groups (bond lengths: 1.85–2.05 Å), forming centrosymmetric dimers.

- C–H⋯O interactions (e.g., between methoxy groups and carbonyls) stabilize the lattice, with distances ~2.4 Å. These networks influence solubility and bioavailability .

| Key Crystallographic Parameters | Values |

|---|---|

| Space group | Pbca |

| Unit cell volume (ų) | 3376.0 |

| R-factor | 0.0404 |

| Hydrogen bond donor/acceptor count | 2/4 |

Q. How do structural modifications of this compound impact its MAO-A selectivity?

Substituents at the phenyl ring (e.g., electron-withdrawing groups) enhance MAO-A affinity by modulating π-π stacking with the flavin cofactor. For example:

- 4-[2-(2-Acetamidophenyl)-2-oxoacetamido]benzamido derivatives show >50-fold selectivity for MAO-A over MAO-B (Ki < 0.1 µM). Docking studies suggest hydrophobic interactions with Tyr-407 and Tyr-444 residues are critical .

Q. What computational methods are used to predict the drug-likeness of this compound derivatives?

- Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.

- Molecular Dynamics (MD) Simulations : Evaluate binding stability with MAO-A (RMSD <2.0 Å over 100 ns trajectories).

- ADMET Prediction : Tools like SwissADME estimate hepatic metabolism (CYP450 inhibition) and BBB permeability .

Methodological Challenges and Contradictions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

Contradictions arise from reagent purity (e.g., DIC vs. EDCI) and solvent choice (DMF vs. acetonitrile). Reproducibility requires:

- Strict anhydrous conditions for carbodiimide-mediated couplings.

- Use of freshly distilled OxymaPure to prevent oxidation .

Q. What strategies validate the biological activity of this compound derivatives when in vitro and in silico data conflict?

- Dose-response assays : Confirm IC50 consistency across replicates.

- Off-target screening : Use panels like Eurofins Cerep to rule out nonspecific binding.

- Crystallographic validation : Co-crystal structures with MAO-A resolve docking ambiguities .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.